5-Methyl-2-(trimethylsilyl)-2H-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
94111-17-8 |
|---|---|
Molecular Formula |
C5H12N4Si |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
trimethyl-(5-methyltetrazol-2-yl)silane |
InChI |
InChI=1S/C5H12N4Si/c1-5-6-8-9(7-5)10(2,3)4/h1-4H3 |
InChI Key |
XWRUEIBZGMUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2 Trimethylsilyl 2h Tetrazole and Analogues
General Strategies for Tetrazole Ring Formation
The construction of the tetrazole ring can be achieved through several reliable synthetic routes. These methods generally involve the formation of the characteristic four-nitrogen, one-carbon ring system from various starting materials.
1,3-Dipolar Cycloaddition Reactions in Tetrazole Synthesis
One of the most fundamental and widely employed methods for synthesizing tetrazoles is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.govoup.comresearchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In tetrazole synthesis, this typically involves an azide (B81097) as the 1,3-dipole.
The reaction between nitriles and azides is a cornerstone of tetrazole synthesis. nih.govacs.org This cycloaddition can be performed using various azide sources, with trimethylsilyl (B98337) azide (TMSN₃) being a particularly useful reagent. acs.org The use of TMSN₃ often offers advantages in terms of safety and solubility in organic solvents compared to other azide sources like hydrazoic acid. sci-hub.box
The reaction mechanism can be influenced by catalysts. For instance, dialkyltin oxides can be used in conjunction with TMSN₃ to facilitate the cycloaddition. acs.orgsci-hub.box Computational studies have shown that these catalysts work by activating the nitrile substrate. acs.orgsci-hub.boxorganic-chemistry.org More recently, metal-free organocatalytic systems have been developed to promote the azide-nitrile cycloaddition, offering a more environmentally friendly and less toxic alternative. organic-chemistry.orgacs.org These organocatalysts can be generated in situ from readily available starting materials. organic-chemistry.orgacs.org The reaction conditions, such as temperature and the choice of solvent, can significantly impact the reaction rate and yield. Microwave irradiation has been shown to accelerate these reactions significantly. organic-chemistry.org
Table 1: Examples of Catalysts Used in Nitrile and Azide Cycloaddition
| Catalyst System | Description | Advantages |
| Dialkyltin oxide-TMSN₃ | A metal-based catalyst system that activates the nitrile. acs.orgsci-hub.box | Effective in promoting the reaction. acs.orgsci-hub.box |
| Organocatalyst | Generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride. organic-chemistry.orgacs.org | High reactivity, low toxicity, and cost-effective. organic-chemistry.orgacs.org |
| Zinc salts | Lewis acid catalyst that activates the nitrile. sci-hub.box | Can be used in aqueous conditions. sci-hub.box |
Another variation of the 1,3-dipolar cycloaddition involves the reaction of isocyanides with azides. rsc.org This method provides a route to 1-substituted tetrazoles. nih.govcapes.gov.br The reaction can proceed with hydrazoic acid, which can be generated in situ, or with trimethylsilyl azide in the presence of an acid catalyst. nih.govcapes.gov.br The isocyanide acts as the dipolarophile in this cycloaddition. The reaction of azides with isocyanides can also lead to other cyclic products depending on the reaction conditions and the structure of the starting materials. nih.gov
Multicomponent Reaction Approaches to Tetrazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazoles in a single step from three or more starting materials. nih.govacs.orgcore.ac.uk The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. acs.orgcore.ac.ukacs.org This four-component reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide or hydrazoic acid). acs.orgcore.ac.uk This approach allows for the rapid generation of a diverse library of substituted tetrazoles. acs.orgacs.org
More recent developments have focused on creating novel MCRs for tetrazole synthesis, sometimes utilizing catalysts to improve efficiency and yield. rsc.org These reactions often proceed through a series of cascade events, including condensations and cycloadditions. researchgate.net
Table 2: Comparison of Synthetic Approaches to Tetrazoles
| Synthetic Strategy | Key Reactants | Key Features |
| Nitrile-Azide Cycloaddition | Nitrile, Azide (e.g., TMSN₃) | Widely applicable, can be catalyzed. nih.govacs.org |
| Isocyanide-Azide Cycloaddition | Isocyanide, Azide | Forms 1-substituted tetrazoles. nih.govcapes.gov.br |
| Multicomponent Reactions (e.g., Ugi-azide) | Aldehyde/Ketone, Amine, Isocyanide, Azide | High efficiency and diversity. acs.orgcore.ac.uk |
| Amide to Tetrazole Conversion | Amide, Azide source | Direct conversion of a common functional group. organic-chemistry.orgthieme-connect.comthieme-connect.com |
Amide to Tetrazole Conversions
The direct conversion of amides to tetrazoles provides a valuable synthetic route, as amides are common and readily available starting materials. organic-chemistry.orgthieme-connect.comthieme-connect.com Several reagents have been developed to facilitate this transformation. One approach involves the use of activating agents like trifluoromethanesulfonic anhydride (B1165640) or phosphorazidates in the presence of an azide source. thieme-connect.comacs.org These reagents activate the amide oxygen, promoting cyclization with the azide. organic-chemistry.orgacs.org Another method utilizes triazidochlorosilane, generated in situ from tetrachlorosilane (B154696) and sodium azide, to convert primary amides into 5-substituted tetrazoles. thieme-connect.com The choice of reagent and reaction conditions can influence the efficiency and substrate scope of the conversion.
Specific Synthetic Pathways to 5-Methyl-2-(trimethylsilyl)-2H-tetrazole
The synthesis of this compound specifically involves the formation of a tetrazole ring with a methyl group at the 5-position and a trimethylsilyl group at the 2-position of the tetrazole ring.
One potential route to this compound involves the reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with electrophiles. lookchem.com While this specific transformation to the title compound is not explicitly detailed, the reactivity of the trimethylsilylmethyl group suggests its potential as a precursor. The synthesis of the starting material, a 2-((trimethylsilyl)methyl)-2H-tetrazole, can be achieved from the corresponding 5-substituted tetrazole and (chloromethyl)trimethylsilane. lookchem.com The subsequent alkylation or other functionalization at the 2-position would then be required.
Another general approach would be the direct silylation of 5-methyltetrazole (B45412). However, the regioselectivity of N-alkylation and N-silylation of 5-substituted tetrazoles can be complex, often leading to a mixture of 1- and 2-substituted isomers. srce.hrorganic-chemistry.orgresearchgate.net The reaction conditions, including the choice of base and solvent, play a crucial role in determining the ratio of the two regioisomers. srce.hr
Direct Silylation Methods for Tetrazole Derivatives
Direct silylation of tetrazole derivatives is a primary method for introducing a silyl (B83357) group onto the tetrazole ring. This process typically involves the reaction of a 5-substituted-1H-tetrazole with a silylating agent. The reactivity of the tetrazole ring, with its multiple nitrogen atoms, allows for the introduction of the silyl group, although this can lead to a mixture of N1 and N2-silylated isomers.
The choice of silylating agent and reaction conditions plays a crucial role in the outcome of the silylation. Common silylating agents include trimethylsilyl chloride (TMSCl) and N-(trimethylsilyl)imidazole. researchgate.net The reaction is often carried out in the presence of a base to facilitate the deprotonation of the tetrazole N-H, enhancing its nucleophilicity.
For instance, the silylation of alcohols, which share the presence of an active proton with tetrazoles, can be effectively achieved using N-(trimethylsilyl)imidazole. researchgate.net This reagent is known for its high silylating power. researchgate.net The silylation of compounds with multiple functional groups can often be performed with high chemoselectivity, leaving other groups like ketones, esters, and amines unaffected. researchgate.net
Introduction of the Trimethylsilyl Group at the 2-Position
Achieving regioselective silylation at the 2-position of the tetrazole ring is a critical challenge. The formation of 2,5-disubstituted tetrazoles is often favored, and various strategies have been developed to enhance this selectivity. rsc.org
One approach involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines, which preferentially yields the 2,5-disubstituted product. rsc.orgorganic-chemistry.org Another method utilizes diaryliodonium salts for a metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Copper-catalyzed N-arylation with arylboronic acids also provides a mild and highly regioselective route to 2,5-disubstituted tetrazoles. organic-chemistry.org
The reaction of arenediazonium salts with trimethylsilyldiazomethane (B103560) in the presence of a silver catalyst offers a regioselective [3+2] cycloaddition pathway to 2-aryltetrazoles. nih.gov This method has demonstrated good to moderate yields and compatibility with a wide range of functional groups. nih.gov
Regioselective Synthesis Considerations in Silylated Tetrazoles
The regioselectivity of silylation in tetrazoles is a complex interplay of steric and electronic factors. While steric hindrance from the substituent at the 5-position can influence the position of silylation, it is not the sole determinant. rsc.org The nature of the electrophile and the reaction mechanism (e.g., first-order vs. second-order nucleophilic substitution) also play a significant role in dictating the regiochemical outcome. rsc.org
For example, in the alkylation of 5-substituted 1H-tetrazoles via an alkyl diazonium intermediate, the 2,5-disubstituted isomer is generally favored. rsc.org However, the ratio of 1,5- to 2,5-disubstituted products can vary significantly. rsc.org In some cases, intramolecular stabilization of the diazonium intermediate can also influence the regioselectivity. rsc.org
A one-pot tandem process for synthesizing tetrazoles from aryl isothiocyanates has been developed, where the regioselectivity for unsymmetrical 1,3-disubstituted thioureas is correlated with the basicities of the parent amines. rsc.org
Precursor Chemistry and Starting Materials for Target Compound Synthesis
Utilization of 5-Substituted Tetrazoles in Silylation Reactions
The synthesis of silylated tetrazoles commences with appropriately substituted tetrazole precursors. 5-Substituted-1H-tetrazoles are the most common starting materials for these reactions. nih.govresearchgate.net These precursors can be synthesized through various methods, with the [3+2] cycloaddition of nitriles and sodium azide being a prominent route. nih.govresearchgate.net
The use of catalysts such as silica (B1680970) sulfuric acid can significantly improve the efficiency of this cycloaddition, providing a series of 5-substituted 1H-tetrazoles in good yields. nih.govresearchgate.net This method is advantageous as it avoids the use of highly toxic and explosive hydrazoic acid. nih.govresearchgate.net A variety of catalysts have been explored for this transformation, including zinc salts, aluminum chloride, and various supported catalysts. nih.gov
The synthesis of the precursor 5-methyltetrazole can be achieved through a [2+3] cycloaddition between acetonitrile (B52724) and sodium azide, with catalysts like nano-TiCl₄·SiO₂ enhancing reaction efficiency. vulcanchem.com
Role of Silyl Triflates and Other Silylating Agents
Silyl triflates, particularly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are powerful silylating agents used in the synthesis of silylated tetrazoles. wikipedia.orgchemicalbook.com TMSOTf is a highly electrophilic reagent, significantly more so than trimethylsilyl chloride, making it very effective for silylating alcohols and, by extension, tetrazoles. wikipedia.org
TMSOTf is utilized in the preparation of silyl enol ethers and can activate ketones and aldehydes for subsequent reactions. wikipedia.orgorganic-chemistry.org Its high reactivity necessitates careful handling due to its moisture sensitivity. wikipedia.orgchemicalbook.com In the context of tetrazole synthesis, silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) are used for the silylation of the 2-position of 5-methyltetrazole. vulcanchem.com
Other silylating agents, such as N-(trimethylsilyl)imidazole, are also effective for introducing the trimethylsilyl group. researchgate.net The choice of silylating agent can influence the regioselectivity and efficiency of the reaction.
Sustainable Chemistry Principles in Silylated Tetrazole Synthesis
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of tetrazole derivatives to minimize environmental impact and improve safety. benthamdirect.comjchr.orgbenthamdirect.com This includes the use of less hazardous reagents, development of catalytic methods, and employment of environmentally benign solvents. benthamdirect.comjchr.orgbenthamdirect.com
Multicomponent reactions (MCRs) represent a significant step towards greener synthesis by reducing the number of synthetic steps and minimizing waste. benthamdirect.com The use of water-mediated and solvent-free methodologies for tetrazole synthesis is also a key aspect of sustainable chemistry. benthamdirect.comdntb.gov.ua
The development of heterogeneous catalysts, such as nano-TiCl₄·SiO₂, offers advantages like simple recovery and reusability, contributing to more sustainable processes. scielo.org.za Similarly, the use of recyclable nanocatalysts like CuFe₂O₄@agar@Cu₂O under aqueous conditions provides a robust and green pathway for synthesizing tetrazole derivatives. acs.org These approaches often lead to high yields, mild reaction conditions, and a wide substrate scope. acs.org
The replacement of hazardous reagents like hydrazoic acid with safer alternatives such as sodium azide in combination with efficient catalysts is a crucial aspect of making tetrazole synthesis more sustainable. nih.govresearchgate.net
Solvent-Free and Water-Mediated Methodologies
In an effort to align with the principles of green chemistry, researchers have explored the synthesis of tetrazoles under solvent-free conditions or in water, a benign solvent. These approaches aim to reduce the use of hazardous organic solvents, simplify workup procedures, and lower production costs. google.com
One notable solvent-free method involves the reaction of heterocyclic or aromatic amines with sodium azide and triethyl orthoformate, promoted by a reusable catalyst such as silica-boric acid (SiO2-H3BO3). researchgate.net This protocol has demonstrated high efficiency, with yields ranging from 90-97%, and offers the advantage of catalyst recyclability. researchgate.net Another approach utilizes a three-component, one-pot condensation of ammonium (B1175870) thiocyanate (B1210189) and aroyl chlorides with ethyl carbazate (B1233558) under solvent-free conditions, providing high yields and avoiding hazardous solvents. researchgate.net
Water-mediated synthesis has also proven to be a viable and environmentally friendly alternative. A process has been developed for the synthesis of poly(tetrazoles) where a nitrile-containing pre-polymer is reacted with a divalent zinc halide and an azide in the presence of a surfactant in water under pressure and high temperature. google.com This method results in a high yield (around 95%) of the poly(tetrazole) after conversion of the intermediate polymer-bound zinc tetrazole complex. google.com Another example involves the reaction of sodium azide with nitriles in water using zinc salts as catalysts, which is applicable to a broad range of substrates including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Heterocyclic/aromatic amines, sodium azide, triethyl orthoformate | SiO2-H3BO3 | Solvent-free | 90-97 | researchgate.net |
| Ammonium thiocyanate, aroyl chlorides, ethyl carbazate | None | Solvent-free | High | researchgate.net |
| Nitrile-containing pre-polymer, divalent zinc halide, azide | Surfactant | Water | ~95 | google.com |
| Nitriles, sodium azide | Zinc salts | Water | - | organic-chemistry.org |
Catalytic Approaches in Tetrazole Formation
Catalysis plays a crucial role in modern tetrazole synthesis, enabling reactions to proceed under milder conditions with improved efficiency and selectivity. numberanalytics.com Both metal-based and organocatalysts have been successfully employed.
The [3+2] cycloaddition of nitriles with azides is a common route to tetrazoles, and various catalysts have been developed to facilitate this transformation. acs.org Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the reaction between sodium azide and organonitriles, producing 5-substituted 1H-tetrazoles in excellent yields. acs.org Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex. acs.org Similarly, nanomaterial-based catalysts, such as a Fe3O4@fibroin-SO3H, have been utilized for the synthesis of tetrazole derivatives from malononitrile, sodium azide, and aryl aldehydes. rsc.org
Iron catalysis has been employed in a five-component reaction involving cycloketone oxime esters, alkynes, DABCO·(SO2)2, and trimethylsilyl azide to produce sulfonylated tetrazoles. nih.gov This method is notable for its mild conditions and the use of a low-cost catalyst. nih.gov Copper catalysts, such as Cu2O, have been used for the N-arylation of N-H free tetrazoles with boronic acids under an oxygen atmosphere, offering a green and atom-efficient synthesis of 2,5-disubstituted 2H-tetrazoles. asianpubs.org
Organocatalysts also provide a metal-free alternative for tetrazole synthesis. For instance, L-proline has been used to catalyze the formation of 5-substituted 1H-tetrazoles from a variety of nitriles, thiocyanates, and cyanamides. organic-chemistry.org Another example is the in-situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride, which accelerates the cycloaddition of sodium azide with organic nitriles under microwave heating. organic-chemistry.org
| Catalyst Type | Catalyst Example | Reactants | Product | Reference |
| Cobalt Complex | Co(II) with tetradentate ligand | Sodium azide, Organonitriles | 5-substituted 1H-tetrazoles | acs.org |
| Nanomaterial | Fe3O4@fibroin-SO3H | Malononitrile, Sodium azide, Aryl aldehydes | Tetrazole derivatives | rsc.org |
| Iron Catalyst | Iron salt | Cycloketone oxime esters, Alkynes, DABCO·(SO2)2, Trimethylsilyl azide | Sulfonylated tetrazoles | nih.gov |
| Copper Catalyst | Cu2O | N-H free tetrazoles, Boronic acids | 2,5-disubstituted 2H-tetrazoles | asianpubs.org |
| Organocatalyst | L-proline | Nitriles, Thiocyanates, Cyanamides | 5-substituted 1H-tetrazoles | organic-chemistry.org |
| Organocatalyst | In-situ generated pyrrolium azide | Sodium azide, Organic nitriles | Tetrazoles | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Trimethylsilyl 2h Tetrazole
Reactivity of the Trimethylsilyl (B98337) Group within the 2H-Tetrazole Framework
The presence of the trimethylsilyl group on the tetrazole ring introduces a site for specific chemical transformations. The silicon center is susceptible to both nucleophilic attack and electrophilic activation, leading to a range of useful reactions.
The silicon atom in 5-methyl-2-(trimethylsilyl)-2H-tetrazole is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many of its applications. For instance, fluoride (B91410) ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), readily attack the silicon, leading to cleavage of the Si-N bond. This process is a key step in desilylation reactions.
Conversely, the silicon center can be activated by electrophiles. While direct electrophilic attack on the silicon of an N-silyl tetrazole is less common, the concept of electrophilic activation of silyl (B83357) groups is a known phenomenon in organic chemistry. ucl.ac.ukresearchgate.net For example, in other organosilicon compounds, strong electrophiles can interact with the silicon atom or its substituents, influencing the reactivity of the molecule. ucl.ac.uk This can lead to enhanced reactivity in subsequent steps.
A significant reaction involving the trimethylsilyl group is the Peterson olefination. organic-chemistry.orgwikipedia.org This reaction provides a method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgwikipedia.org In the context of silylmethyl tetrazoles, the reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with aldehydes using a strong base like t-butyllithium (t-BuLi) affords 2-alkenyltetrazoles as Peterson olefination products. clockss.orglookchem.com The reaction proceeds through the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. wikipedia.org
One of the key advantages of the Peterson olefination is the potential for stereochemical control. wikipedia.org By choosing either acidic or basic conditions for the elimination step, it is possible to favor the formation of either the cis- or trans-alkene from the same β-hydroxysilane intermediate. wikipedia.org However, a drawback of the traditional Peterson olefination is the frequent need for strong bases to generate the initial α-silyl carbanion. chemistryviews.org Recent advancements have focused on developing milder conditions and more stable reagents to overcome this limitation. chemistryviews.orgorganic-chemistry.org
Table 1: Comparison of Bases in Reactions of Silylmethyl Tetrazoles with Aldehydes
| Base | Reactant | Product Type | Reference |
| t-BuLi | 2-((trimethylsilyl)methyl)-2H-tetrazoles | 2-Alkenyltetrazoles | clockss.orglookchem.com |
| DBU | 2-((trimethylsilyl)methyl)-2H-tetrazoles | 2-(2-Hydroxyethyl)-2H-tetrazoles | clockss.org |
The removal of the trimethylsilyl group, or desilylation, is a common and often necessary step in syntheses utilizing silylated intermediates. In the case of this compound, the TMS group can be cleaved under various conditions. Fluoride ions are particularly effective for this purpose. organic-chemistry.org Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote desilylation, often as part of a one-pot reaction sequence. clockss.orgorganic-chemistry.org The choice of desilylation agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule, allowing for selective deprotection. organic-chemistry.org
Reactivity of the Tetrazole Ring System
The tetrazole ring itself is a versatile heterocyclic system with its own distinct reactivity, which is influenced by the substituents attached to it.
The alkylation of 5-substituted tetrazoles can lead to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. rsc.org The regioselectivity of this reaction is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. rsc.orgbeilstein-journals.orgbeilstein-journals.org For instance, the alkylation of 5-substituted 1H-tetrazoles can preferentially form the 2,5-disubstituted product. rsc.org The use of specific catalysts or reaction conditions can further control the regiochemical outcome. researchgate.netacs.org In some cases, intramolecular stabilization effects can also play a role in directing the alkylation. rsc.org
2-((Trimethylsilyl)methyl)-2H-tetrazoles react with aldehydes and ketones in the presence of a base to yield 2-(2-hydroxyethyl)-2H-tetrazoles. clockss.orgcrossref.org A study by Umemoto et al. demonstrated that using DBU as a base in N-methyl-2-pyrrolidone (NMP) provides a simple and effective method for this transformation. clockss.org This reaction offers a valuable route to a variety of 2-(hydroxyethyl)-2H-tetrazoles, which are of interest in medicinal chemistry. clockss.org The reaction of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole with benzaldehyde (B42025) in the presence of DBU at 35°C for 19 hours resulted in an 87% yield of the corresponding 2-(2-hydroxyethyl)-2H-tetrazole. clockss.org
Table 2: Reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with Carbonyl Compounds
| Tetrazole Reactant | Carbonyl Reactant | Base | Product | Yield (%) | Reference |
| 5-Phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole | Benzaldehyde | DBU | 2-(2-Hydroxy-2-phenylethyl)-5-phenyl-2H-tetrazole | 87 | clockss.org |
| 5-Phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole | 2-Chlorobenzaldehyde | DBU | 2-[2-(2-Chlorophenyl)-2-hydroxyethyl]-5-phenyl-2H-tetrazole | 79 | clockss.org |
Transformation Pathways Leading to Other Heterocycles
This compound serves as a precursor for the synthesis of a variety of other heterocyclic compounds. These transformations often involve the strategic cleavage of the trimethylsilyl group and subsequent reactions of the tetrazole core or its fragments.
One notable transformation is the reaction with carbonyl compounds. In the presence of specific bases, 2-((trimethylsilyl)methyl)-2H-tetrazoles, including the 5-methyl substituted variant, react with aldehydes and ketones to yield 2-(2-hydroxyethyl)-2H-tetrazoles. This reaction provides a straightforward method for the alkylation of the tetrazole ring at the 2-position, leading to more complex tetrazole derivatives. clockss.org
Furthermore, lithiation of 2-(trimethylsilylmethyl)-2H-tetrazoles followed by reaction with aldehydes can lead to a Peterson olefination, affording 2-alkenyltetrazoles in good yields. This pathway offers a route to tetrazole derivatives with unsaturated side chains.
Photochemical and thermal activation of tetrazoles can induce ring cleavage and rearrangement, leading to different heterocyclic systems. For instance, photolysis of 2-methyl-2H-tetrazol-5-amine has been shown to produce 1-methyl-1H-diazirene-3-amine through nitrogen elimination. uc.pt While this specific example involves a 5-amino substituent, it highlights a potential transformation pathway for 2,5-disubstituted tetrazoles, suggesting that this compound could potentially form a diazirene intermediate under photolytic conditions. Thermal decomposition of substituted 2-methyl-5-phenyltetrazoles has also been studied, indicating that high temperatures can lead to the fragmentation of the tetrazole ring. researchgate.net The decomposition of tetrazoles can serve as a source of nitriles and other reactive intermediates that could potentially be trapped to form new heterocycles. researchgate.net
Another significant transformation is the intramolecular cycloaddition of tetrazoles bearing an unsaturated tether. While not a direct reaction of the title compound itself, studies on related systems demonstrate that photoinduced denitrogenation of 2-alkyl-5-(methylthio)tetrazoles can generate nitrile imines, which then undergo intramolecular [3+2] cycloaddition to form polycyclic pyrazolines. This suggests a potential pathway for transforming appropriately substituted derivatives of this compound into complex fused heterocyclic systems.
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This section focuses on the role of catalysts and the stereochemical outcomes of these reactions.
The choice of base or catalyst plays a pivotal role in directing the reaction of this compound with electrophiles, particularly carbonyl compounds.
Bases:
The reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with aldehydes and ketones is highly dependent on the base employed.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): In the presence of DBU, the reaction with aldehydes and ketones yields 2-(2-hydroxyethyl)-2H-tetrazoles. The proposed mechanism involves the deprotonation of the methyl group adjacent to the silicon atom by DBU, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent workup leads to the formation of the hydroxylated product. clockss.org
tert-Butyllithium (t-BuLi): When a strong base like t-BuLi is used, the reaction with aldehydes proceeds via a Peterson olefination mechanism. The initial nucleophilic addition of the lithiated tetrazole to the aldehyde is followed by an elimination of the trimethylsilanolate group, leading to the formation of a carbon-carbon double bond and yielding 2-alkenyltetrazoles.
tert-Butoxide (t-BuOK): The use of potassium tert-butoxide with 1-((trimethylsilyl)methyl)-1H-tetrazole and benzophenone (B1666685) has been reported to result in a rearranged product, highlighting the nuanced role of the base and the tetrazole isomer in determining the reaction outcome. clockss.org
The following table summarizes the effect of different bases on the reaction of 2-((trimethylsilyl)methyl)-2H-tetrazoles with carbonyl compounds.
| Base | Reactant | Product | Reaction Type |
| DBU | Aldehydes/Ketones | 2-(2-Hydroxyethyl)-2H-tetrazoles | Hydroxyalkylation |
| t-BuLi | Aldehydes | 2-Alkenyltetrazoles | Peterson Olefination |
| t-BuOK | Benzophenone (with 1-isomer) | Rearranged product | Rearrangement |
Lewis Acids:
While direct studies on the Lewis acid-catalyzed reactions of this compound are not extensively documented, the broader field of tetrazole chemistry provides insights into their potential role. Lewis acids are known to mediate the synthesis of tetrazoles from propargylic alcohols and trimethylsilyl azide (B81097), proceeding through an allenylazide intermediate. nih.gov This suggests that Lewis acids could activate the tetrazole ring or the trimethylsilyl group in this compound, facilitating reactions with various nucleophiles or electrophiles. For instance, a Lewis acid could coordinate to one of the nitrogen atoms of the tetrazole ring, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. Alternatively, a Lewis acid could interact with the trimethylsilyl group, promoting its cleavage and generating a reactive tetrazolyl anion. The reaction of 5-arylethynyl-2-methyl-2H-tetrazoles with arenes under the action of Brønsted superacids or acidic zeolites to give hydroarylation products further supports the concept of acid catalysis in tetrazole transformations. researchgate.net
The stereochemical outcomes of reactions involving this compound are of interest, particularly when chiral centers are generated. While specific stereoselective studies on this compound are limited, research on related chiral tetrazole systems provides valuable insights.
For example, the asymmetric Neber reaction has been successfully employed for the synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines using organocatalysts. researchgate.net This demonstrates that the tetrazole moiety can be incorporated into chiral molecules with high enantioselectivity. Furthermore, studies on dual stereocontrol in enantioselective aldol (B89426) reactions have utilized chiral amines derived from tetrazoles to achieve high levels of enantioselectivity. researchgate.net
In the context of reactions at a carbon atom attached to the tetrazole ring, the diastereoselective alkylations of chiral tetrazolo[1,5-a]azepines have been reported. These reactions proceed with high diastereoselectivity, which is influenced by the nature of the electrophile and the position of substituents on the azepine ring. This suggests that if a chiral center is present in a molecule containing the this compound unit, it could direct the stereochemical course of subsequent reactions.
The development of stereoselective reactions involving this compound would be a valuable addition to the synthetic chemist's toolbox, enabling the synthesis of enantiomerically enriched tetrazole-containing compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule.
Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 5-Methyl-2-(trimethylsilyl)-2H-tetrazole, two distinct signals are expected in the ¹H NMR spectrum, corresponding to the protons of the methyl group and the trimethylsilyl (B98337) (TMS) group.
The nine equivalent protons of the TMS group are anticipated to produce a sharp singlet, typically appearing in the upfield region of the spectrum, around 0.1-0.5 ppm, due to the electropositive nature of the silicon atom. The three protons of the methyl group attached to the tetrazole ring would also give rise to a singlet, expected to be further downfield compared to the TMS protons. Based on data from analogous 5-methyltetrazole (B45412) derivatives, this signal can be predicted to appear in the range of 2.3-2.8 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Group | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | ~ 0.1 - 0.5 | Singlet | 9H |
Note: The predicted chemical shifts are based on typical values for trimethylsilyl groups and data from related tetrazole compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, three distinct signals are expected.
The carbon atoms of the trimethylsilyl group will appear as a single signal in the upfield region, typically between -2 and 2 ppm. The methyl group's carbon atom is expected to resonate at a higher chemical shift. The carbon atom within the tetrazole ring (C5) will be the most downfield signal due to its bonding to electronegative nitrogen atoms. For 2,5-disubstituted tetrazoles, this carbon signal can appear in the range of 160-165 ppm rsc.org.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | ~ -2 - 2 |
| Methyl (-CH₃) | ~ 10 - 15 |
Note: The predicted chemical shifts are based on data from analogous silylated and substituted tetrazole compounds. rsc.org
Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.
HSQC would show a correlation between the proton signal of the methyl group and its directly attached carbon, as well as a correlation between the trimethylsilyl protons and their corresponding carbons.
HMBC is particularly useful for establishing longer-range correlations (2-3 bonds). It would show a correlation between the methyl protons and the C5 carbon of the tetrazole ring, confirming the attachment of the methyl group to the ring. Furthermore, correlations between the trimethylsilyl protons and the nitrogen-attached silicon could indirectly support the N-Si bond.
Heteroatom NMR provides direct insight into the chemical environment of atoms other than carbon and hydrogen.
²⁹Si NMR: This technique would provide direct evidence for the silicon environment. For trimethylsilyl groups attached to nitrogen in a heterocyclic ring, the ²⁹Si chemical shift is expected in a characteristic range, which helps to confirm the silylation at the nitrogen atom.
¹⁴N and ¹⁵N NMR: Nitrogen NMR spectroscopy is highly valuable for studying nitrogen-rich compounds like tetrazoles. The chemical shifts of the nitrogen atoms in the tetrazole ring are sensitive to the substituent at the N2 position. conicet.gov.arnih.govfao.org Silylation at N2 would cause a significant shift in the resonance of N1, N2, and N3 compared to an unsubstituted or N1-substituted tetrazole. conicet.gov.ar Specifically, substitution at N2 typically leads to a strong shielding at the N2 nucleus and deshielding at the N1 and N3 nuclei. conicet.gov.ar
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
C-H Stretching: Vibrations from the methyl and trimethylsilyl groups would appear in the 2900-3000 cm⁻¹ region.
Tetrazole Ring Vibrations: The tetrazole ring has several characteristic stretching and bending vibrations. C=N and N=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
Si-C Vibrations: The trimethylsilyl group has characteristic vibrations. A strong absorption around 1250 cm⁻¹ is indicative of the symmetric C-H deformation of the Si-(CH₃)₃ group, and absorptions in the 840-760 cm⁻¹ range are associated with Si-C stretching.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aliphatic) | ~ 2900 - 3000 | Medium-Strong |
| C=N / N=N stretching (tetrazole ring) | ~ 1400 - 1600 | Medium |
| Si-CH₃ symmetric deformation | ~ 1250 | Strong |
Note: Predicted values are based on general spectroscopic data and spectra of related tetrazole and trimethylsilyl compounds. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
For this compound (C₅H₁₂N₄Si), the molecular weight is 156.26 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156.
The fragmentation pattern is likely to be dominated by two main pathways:
Fragmentation of the Trimethylsilyl Group: A very common fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion at m/z 141. nih.gov A prominent peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is also highly characteristic.
Fragmentation of the Tetrazole Ring: The tetrazole ring is known to fragment via the elimination of a molecule of nitrogen (N₂). lifesciencesite.com This would lead to a fragment ion at [M-28]⁺. Another possible fragmentation is the loss of HN₃. lifesciencesite.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure (Predicted) | Fragmentation Pathway |
|---|---|---|
| 156 | [C₅H₁₂N₄Si]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 128 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazole ring |
Note: Fragmentation pathways are predicted based on established fragmentation rules for trimethylsilyl compounds and tetrazoles. nih.govlifesciencesite.com
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related 2-substituted tetrazole structures provides insight into the expected geometric parameters of the tetrazole ring. For instance, the crystal structure of 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole reveals a planar tetrazole ring. nih.gov X-ray diffraction studies on N-tritylated intermediates of other complex molecules have confirmed that bulky substituents, analogous to the trimethylsilyl group, are attached to the N-2 nitrogen atom of the tetrazole ring. researchgate.net
The detailed geometric parameters, such as bond lengths and angles, are critical for understanding the electronic structure and stability of the molecule. Torsion angles define the spatial relationship between different parts of the molecule, revealing its preferred conformation in the solid state. nih.gov
Table 1: Representative Bond Lengths for a 2,5-Disubstituted Tetrazole Ring Data based on a related structure, 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole, as an exemplar. nih.gov
| Bond | Length (Å) |
|---|---|
| O3—C9 | 1.3388 (17) |
| N1—N2 | 1.3655 (16) |
| N1—C9 | 1.3204 (18) |
| N2—N3 | 1.2982 (17) |
| N3—N4 | 1.3644 (17) |
| N4—C9 | 1.3323 (18) |
Table 2: Representative Bond Angles for a 2,5-Disubstituted Tetrazole Ring Data based on a related structure, 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole, as an exemplar. nih.gov
| Angle | Degree (°) |
|---|---|
| C9—N1—N2 | 104.97 (12) |
| N3—N2—N1 | 111.41 (11) |
| N2—N3—N4 | 104.91 (12) |
| C9—N4—N3 | 110.19 (12) |
| N1—C9—N4 | 108.51 (12) |
| N1—C9—O3 | 125.79 (13) |
Table 3: Representative Torsion Angles for a 2,5-Disubstituted Tetrazole Data based on a related structure, 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole, as an exemplar. nih.gov
| Angle | Degree (°) |
|---|---|
| C6—C1—O3—C9 | -79.52 (17) |
| C1—O3—C9—N4 | -9.6 (2) |
Conformational analysis derived from X-ray data reveals the most stable arrangement of the molecule's atoms in the solid state. For this compound, this would involve determining the orientation of the trimethylsilyl group relative to the planar tetrazole ring. In similar structures, steric interactions between substituents on the tetrazole ring and adjacent groups can lead to significant torsion angles, causing parts of the molecule to be twisted out of plane with respect to each other. nih.gov
Furthermore, crystallographic data illuminates the intermolecular forces that govern crystal packing, such as hydrogen bonds and π-π stacking interactions. nih.gov Although the trimethylsilyl group is generally non-polar, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, potentially interacting with weak C-H donors from neighboring molecules to form a stable crystal lattice. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of silylated tetrazoles. By solving approximations of the Schrödinger equation, these methods model molecular properties with high accuracy.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its balance of computational cost and accuracy. DFT calculations are instrumental in predicting the structure, energy, and reactivity of molecules like 5-Methyl-2-(trimethylsilyl)-2H-tetrazole.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For 2,5-disubstituted tetrazoles, the tetrazole ring itself is generally planar. uc.pt In the case of 2-methyl-2H-tetrazol-5-amine, DFT calculations have shown that the tetrazole ring is planar, with the methyl carbon and the exocyclic nitrogen atom lying in the ring plane. uc.pt One hydrogen of the methyl group is also in the plane, eclipsing the N2-N3 bond. uc.pt A similar planarity of the core ring would be expected for this compound.
The energetic landscape of substituted tetrazoles is largely defined by isomerism. It is well-established that 2,5-disubstituted tetrazoles are typically more stable than their 1,5-disubstituted counterparts. researchgate.netresearchgate.net This preference is a key factor in synthetic chemistry, where reactions often yield the 2,5-isomer as the major product. researchgate.net The energetic difference between these isomers dictates the regioselectivity of their formation. researchgate.net The study of the energetic potential of 2,5-disubstituted tetrazoles is an active area of research, particularly for developing new energetic materials. rsc.org
The geometry around the silicon atom in the trimethylsilyl (B98337) group is expected to be tetrahedral. In a related analysis of 2,5-disubstituted tetrazoles, the average bond distance for the substituent at the N2 position (R²–N) was found to be 1.46 Å with a bond angle (R²–N–N) of 123.9°. acs.org
Table 1: Comparison of Calculated Geometrical Parameters for Related Tetrazole Structures
| Parameter | 2-methyl-2H-tetrazol-5-amine uc.pt | General 2,5-disubstituted tetrazoles acs.org |
|---|---|---|
| Ring Structure | Planar | Generally Planar |
| Substituent Position | N2 and C5 | N2 and C5 |
| R²–N Bond Length (Å) | N/A | 1.46 (Average) |
| R²–N–N Bond Angle (°) | N/A | 123.9 (Average) |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
In studies of various tetrazole hybrids, DFT calculations at the B3LYP/6-31g(d,p) level have been used to determine HOMO-LUMO energies and the associated energy gap. researchgate.net For one series of tetrazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.78 to 4.89 eV, indicating high chemical reactivity for those specific compounds. researchgate.net The analysis of FMOs in tetrazole derivatives containing pyrrole-2,5-dione moieties has also been performed to understand their bioreactivity and structural characteristics. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich tetrazole ring nitrogens, while the LUMO may be distributed over the ring and the silicon atom, which can accept electron density into its d-orbitals.
Global reactivity descriptors, which provide insight into the chemical behavior of a molecule, can be calculated from HOMO and LUMO energies.
Table 2: Key Global Reactivity Descriptors from FMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron transfer potential researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution researchgate.net |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity researchgate.net |
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For heterocyclic compounds, the lone pairs of heteroatoms like nitrogen typically appear as areas of strong negative potential. rsc.orgmdpi.com In this compound, the nitrogen atoms of the tetrazole ring are expected to be the primary sites of negative MEP, making them attractive for interactions with electrophiles or hydrogen bond donors. acs.orgrsc.org Conversely, silylated heterocycles can exhibit a region of positive electrostatic potential, known as a σ-hole, on the silicon atom. researchgate.net This positive region makes the silicon atom a Lewis acid center, capable of interacting with nucleophiles. researchgate.net The MEP surface is therefore critical for understanding intermolecular interactions and predicting how the molecule will be recognized by other chemical species. mdpi.com
Ab initio calculations, which are based on first principles without reliance on experimental data, have been employed to study tetrazole systems. These methods were used to investigate the gas-phase structures of silylated heterocycles like 1-trimethylsilyltetrazole, providing data that complemented experimental results from gas-phase electron diffraction (GED) and X-ray diffraction. This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's structure in different phases.
The reactivity of silylated compounds, such as the cleavage of the C(TTF)-Si bond in silylated tetrathiafulvalenes, has also been rationalized using DFT calculations, which fall under the broader category of ab initio methods in many contexts. nih.gov Such studies are crucial for predicting the stability and reaction pathways of organosilicon compounds. nih.gov
Density Functional Theory (DFT) for Electronic Structure Prediction
Reactivity and Selectivity Prediction through Theoretical Descriptors
Beyond FMO and MEP analysis, other theoretical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity and selectivity. researchgate.net DFT calculations can be used to model reaction mechanisms and determine the origins of chemoselectivity in reactions involving tetrazoles. rsc.org For example, computational studies have elucidated why some catalyzed reactions of tetrazoles favor a click reaction pathway while others prefer a denitrogenative annulation pathway, with the outcome depending on the specific metal catalyst used. rsc.org
The decomposition pathways of tetrazole isomers are also a subject of theoretical investigation. It has been shown that 2,5-disubstituted tetrazoles tend to decompose via nitrile imine intermediates, which are 1,3-dipoles that can readily engage in [3+2] cycloaddition reactions. researchgate.net Understanding these fundamental reaction mechanisms is essential for applying tetrazole derivatives in synthetic chemistry. The nature of substituents on the tetrazole ring can significantly influence the equilibrium between the closed-ring tetrazole form and the open-chain azide (B81097) form, which in turn dictates its reactivity in processes like click chemistry. nih.gov
Fukui Functions and Local Reactivity Indices
Fukui functions and other local reactivity indices are powerful tools in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, these indices would be derived from the electron density changes upon the addition or removal of an electron.
Based on the general understanding of tetrazole chemistry and the electronic nature of the trimethylsilyl (TMS) group, a qualitative analysis can be proposed. The tetrazole ring is an electron-rich system. The nitrogen atoms, particularly the un-silylated ones, are expected to be the primary sites for electrophilic attack. The TMS group, being electropositive, would influence the electron distribution within the ring.
A detailed computational analysis, likely using Density Functional Theory (DFT), would be necessary to quantify the Fukui functions (, , ) for each atom in the molecule. This would allow for a precise ranking of atomic sites' reactivity.
Chemical Hardness and Softness Analysis
Chemical hardness () and its inverse, softness (S), are global reactivity descriptors that indicate the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. Silylated compounds can exhibit interesting hardness profiles.
| Parameter | Conceptual Formula | Significance for this compound |
| Chemical Hardness () | Indicates the molecule's resistance to electron transfer. | |
| Chemical Softness (S) | Represents the molecule's polarizability and reactivity. | |
| Electronegativity () | Measures the molecule's ability to attract electrons. | |
| Electrophilicity Index () | Quantifies the electrophilic character of the molecule. |
This table outlines the key parameters in a chemical hardness and softness analysis and their relevance to understanding the reactivity of this compound.
Spectroscopic Property Prediction from First Principles
First-principles calculations, such as DFT, are instrumental in predicting spectroscopic properties, which can then be used for comparative analysis with experimental data.
Simulated NMR and IR Spectra for Comparative Analysis
NMR Spectroscopy: The H NMR spectrum would be expected to show a singlet for the methyl protons and a singlet for the trimethylsilyl protons. The chemical shift of the methyl group would be influenced by the electronic environment of the tetrazole ring. The TMS protons would appear upfield, characteristic of silyl (B83357) groups. rsc.orgchemicalbook.com
The C NMR spectrum would display signals for the methyl carbon, the quaternary carbon of the tetrazole ring, and the carbons of the trimethylsilyl group. chemicalbook.comspectrabase.comchemicalbook.com The position of the tetrazole carbon signal would be particularly informative about the electronic effect of the TMS substituent.
Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H | ~2.5 | Singlet | Methyl group protons |
| ~0.4 | Singlet | Trimethylsilyl protons | |
| C | ~165 | Singlet | C5 of tetrazole ring |
| ~10 | Singlet | Methyl carbon | |
| ~-2 | Singlet | Trimethylsilyl carbons |
This table provides an estimation of the NMR chemical shifts for this compound based on data from similar structures.
IR Spectroscopy: The simulated IR spectrum would be dominated by vibrations of the tetrazole ring and the TMS group. Key absorptions would include C-H stretching and bending modes for the methyl and TMS groups, Si-C stretching, and various N-N and C-N stretching and bending vibrations within the tetrazole ring. core.ac.ukchemicalbook.com The presence of the silicon atom would introduce characteristic Si-C vibrational modes.
Predicted IR Absorption Frequencies (cm) for this compound
| Vibrational Mode | Predicted Frequency Range (cm) | Intensity |
| C-H stretch (methyl) | 2900-3000 | Medium |
| Tetrazole ring stretch | 1400-1600 | Medium-Strong |
| Si-C stretch (TMS) | 1250, 840 | Strong |
| C-N stretch | 1000-1200 | Medium |
This table summarizes the expected prominent IR absorption bands for this compound.
Molecular Dynamics Simulations for Conformational and Dynamic Insights
Molecular dynamics (MD) simulations could provide valuable insights into the conformational flexibility and dynamic behavior of this compound. Of particular interest would be the rotation around the N-Si bond and the conformational dynamics of the trimethylsilyl group. MD simulations would also allow for the study of intermolecular interactions in condensed phases. Such simulations would require a well-parameterized force field for the silylated tetrazole structure.
In Silico Approaches to Understanding Silicon Atom Characteristics within Heterocycles
The incorporation of a silicon atom into a heterocyclic ring system, as in the case of this compound, presents an opportunity to modulate the physicochemical properties of the parent heterocycle. hmdb.ca In silico studies are crucial for understanding these effects.
Applications in Advanced Organic Synthesis and Materials Science Research
A Versatile Building Block in Synthetic Chemistry
The utility of 5-Methyl-2-(trimethylsilyl)-2H-tetrazole in organic synthesis is primarily attributed to its function as a protected form of 5-methyltetrazole (B45412). The trimethylsilyl (B98337) group serves as a removable protecting group, allowing for controlled reactions and the regioselective synthesis of various tetrazole derivatives.
A Gateway to Functionalized Tetrazoles.researchgate.netrsc.org
The functionalization of 5-substituted tetrazoles can be a complex task, often resulting in a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net The use of silylated tetrazoles like this compound offers a strategic advantage in directing the synthesis towards the desired isomer. The trimethylsilyl group can be readily cleaved under specific conditions, unmasking the reactive N-H group of the tetrazole ring for subsequent functionalization. This approach is instrumental in the synthesis of 2,5-disubstituted tetrazoles, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org For instance, the reaction of 5-substituted tetrazoles with various electrophiles often requires careful control to achieve high regioselectivity. researchgate.net The silyl-protected intermediate facilitates these transformations with greater precision.
Crafting Ligands for Coordination Chemistry.rsc.orgresearchgate.netbenchchem.com
The tetrazole moiety is an excellent ligand for coordinating with metal ions, and derivatives of 5-methyltetrazole are no exception. rsc.org The synthesis of functionalized tetrazoles, facilitated by precursors like this compound, allows for the design of ligands with specific electronic and steric properties. rsc.org These tailored ligands can then be used to construct coordination complexes with diverse structures and functionalities. researchgate.net The resulting metal-tetrazole frameworks have applications in areas such as catalysis, magnetism, and molecular sensing. The ability to introduce various substituents onto the tetrazole ring provides a powerful tool for fine-tuning the properties of the final coordination compounds. researchgate.net
Engineering Novel Materials and Chemical Systems
The incorporation of the 5-methyltetrazole unit into larger molecular architectures has led to the development of new materials with unique and desirable properties.
Building with Silicon: Integration into Organosilicon Frameworks.elsevierpure.com
The presence of the trimethylsilyl group in this compound makes it a natural candidate for integration into organosilicon frameworks. elsevierpure.com These frameworks, which combine the structural versatility of organic molecules with the thermal and chemical stability of silicon-based materials, are of great interest for applications in areas such as gas storage, separation, and catalysis. The tetrazole unit can introduce specific functionalities, such as nitrogen-rich sites, into the organosilicon material, thereby tailoring its properties for specific applications. Post-synthetic modification of metal-organic frameworks (MOFs) with tetrazole-containing ligands is a recognized strategy for creating functionalized porous materials. elsevierpure.com
The Quest for High Energy: Research into Nitrogen-Rich Materials.researchgate.netuni-muenchen.denih.govuni-muenchen.denih.govresearchgate.net
From an academic standpoint, the synthesis and characterization of nitrogen-rich high-energy density materials (HEDMs) is an active area of research. researchgate.netuni-muenchen.denih.govuni-muenchen.denih.govresearchgate.net Tetrazoles, with their high nitrogen content, are a key class of heterocycles explored for this purpose. researchgate.netnih.gov
The high energy content of tetrazole-based compounds stems from their large positive heats of formation, a direct consequence of the high proportion of strong nitrogen-nitrogen bonds within the heterocyclic ring. researchgate.netresearchgate.net The decomposition of these materials releases a significant amount of energy, primarily through the formation of the very stable dinitrogen molecule (N₂). mdpi.com The presence of the methyl group in 5-methyltetrazole derivatives can also influence the energetic properties of the resulting materials. mdpi.com The combination of the tetrazole ring's inherent high nitrogen content and the potential for further functionalization makes these compounds promising candidates in the ongoing academic exploration of advanced energetic materials. researchgate.netuni-muenchen.deresearchgate.net
| Property | Description | Reference |
| High Nitrogen Content | The tetrazole ring consists of four nitrogen atoms and one carbon atom, leading to a high mass percentage of nitrogen. | researchgate.net |
| Positive Heat of Formation | The formation of the tetrazole ring is an endothermic process, meaning the molecule stores a significant amount of chemical energy. | researchgate.netresearchgate.net |
| Gaseous Decomposition Products | Upon decomposition, tetrazole-based materials primarily form nitrogen gas (N₂), a highly stable and environmentally benign product. | mdpi.com |
Synthesis and Characterization of Energetic Tetrazole Derivatives
The tetrazole ring is a well-known structural motif in the field of energetic materials due to its high nitrogen content and large positive heat of formation, which upon decomposition releases a significant amount of energy in the form of nitrogen gas. While direct synthesis of energetic materials from this compound is not extensively documented in the reviewed literature, the functionalization of the tetrazole core is a key strategy for producing novel energetic compounds. The trimethylsilyl group can act as a protecting group or a reactive site to facilitate the introduction of various energetic functionalities, such as nitro (-NO2) or azido (B1232118) (-N3) groups, onto the tetrazole scaffold.
The synthesis of energetic tetrazole derivatives often involves the construction of molecules with a high degree of nitrogen-nitrogen and carbon-nitrogen bonding. For instance, the development of novel nitrogen-rich energetic materials has focused on creating systems based on triazole-tetrazole structures. In one study, a series of energetic materials demonstrated exceptional detonation performance and stability, with one molecule achieving a detonation velocity of 9341 m/s, significantly surpassing that of HMX.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-2-(trimethylsilyl)-2H-tetrazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cycloaddition or coupling reactions. For example, metal-free coupling reactions using thermic or microwave activation with bases (e.g., K₂CO₃) achieve regioselectivity, though yields may vary (7–67%) depending on substituents and reaction time . Optimization involves adjusting base strength, solvent polarity (e.g., DMF vs. THF), and activation method (microwave reduces reaction time). Characterization via IR and NMR ensures product purity .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Use a combination of:
- Spectroscopy : IR for functional group identification (tetrazole ring ~2500 cm⁻¹) and ¹H/¹³C NMR for trimethylsilyl (TMS) group signals (δ ~0.1–0.3 ppm for Si(CH₃)₃) .
- X-ray crystallography : Programs like SHELXL or ORTEP-3 refine crystal structures, with R₁ values <0.05 indicating high accuracy. Example parameters: Rint = 0.0355, GOF = 1.060 .
Q. What solvents and bases are optimal for its synthesis?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while weaker bases (e.g., Et₃N) minimize side reactions. Evidence from analogous tetrazole syntheses suggests K₂CO₃ in DMF under microwave irradiation improves yield .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of the tetrazole ring in cross-coupling reactions?
- Methodology : The TMS group acts as a protecting/activating moiety. Computational studies (DFT) can model electron-withdrawing effects, while experimental kinetics track reaction rates. For example, TMS-substituted tetrazoles show enhanced stability in oxidative conditions (e.g., O₂ as a green oxidizer) compared to non-silylated analogs .
Q. What safety protocols are critical when handling this compound under high-energy conditions?
- Methodology : Although direct data on this compound is limited, analogous tetrazoles (e.g., fluorodinitromethyl derivatives) require:
- Explosion mitigation : Use barricades, Kevlar gloves, and remote handling tools.
- Thermal stability testing : DSC/TGA analysis identifies decomposition thresholds (~150–200°C for energetic tetrazoles) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) by cooling to -40°C.
- Isotopic labeling : ¹⁵N NMR distinguishes tetrazole ring nitrogen environments .
Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., click chemistry)?
- Methodology :
- DFT calculations : Gaussian or ORCA software models transition states and activation energies.
- Molecular docking : Predicts interactions in biological systems (e.g., enzyme inhibition) using AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
